Elnd-007
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1444006-79-4 |
|---|---|
Molecular Formula |
C19H14F4N4O2S |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(4R)-4-cyclopropyl-8-fluoro-5-[[6-(trifluoromethyl)-3-pyridinyl]sulfonyl]-1,4-dihydropyrazolo[4,5-c]quinoline |
InChI |
InChI=1S/C19H14F4N4O2S/c20-11-3-5-15-13(7-11)17-14(9-25-26-17)18(10-1-2-10)27(15)30(28,29)12-4-6-16(24-8-12)19(21,22)23/h3-10,18H,1-2H2,(H,25,26)/t18-/m1/s1 |
InChI Key |
LBJYPLZODCWHKE-GOSISDBHSA-N |
Isomeric SMILES |
C1CC1[C@@H]2C3=C(C4=C(N2S(=O)(=O)C5=CN=C(C=C5)C(F)(F)F)C=CC(=C4)F)NN=C3 |
Canonical SMILES |
C1CC1C2C3=C(C4=C(N2S(=O)(=O)C5=CN=C(C=C5)C(F)(F)F)C=CC(=C4)F)NN=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ELND007; ELND-007; ELND 007. |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Elnd 007
Elucidation of Retrosynthetic Pathways for ELND-007
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. libretexts.orge3s-conferences.orgyoutube.comacs.org For this compound, this process involves identifying key bond disconnections that simplify the complex pyrazolo[4,3-c]quinoline core. The primary disconnection points are typically the bonds forming the heterocyclic rings and the sulfonamide linkage.
A logical retrosynthetic approach for this compound, (R)-4-cyclopropyl-8-fluoro-5-(6-(trifluoromethyl)pyridin-3-ylsulfonyl)-4,5-dihydro-2H-pyrazolo[4,3-c]quinoline, would first involve the disconnection of the sulfonamide bond. acs.org This reveals the pyrazolo[4,3-c]quinoline core and the corresponding sulfonyl chloride, 6-(trifluoromethyl)pyridine-3-sulfonyl chloride. Further deconstruction of the pyrazolo[4,3-c]quinoline skeleton can proceed via two main strategies: either by forming the pyrazole (B372694) ring onto a pre-existing quinoline (B57606) scaffold or by constructing the quinoline ring from a pyrazole derivative. The former is a more common and often more efficient approach. researchgate.netclockss.org This leads to precursors such as a substituted 4-chloroquinoline (B167314) and a hydrazine (B178648) derivative. researchgate.netscispace.comjlu.edu.cn The chiral cyclopropylamine (B47189) moiety at the C4 position is another critical feature, suggesting a late-stage introduction or an asymmetric synthesis to establish the desired (4R)-configuration. acs.orgthieme-connect.com
Classical and Modern Synthetic Approaches to the Core Pyrazolo[4,3-c]quinoline Structure
The synthesis of the pyrazolo[4,3-c]quinoline scaffold is central to the production of this compound. researchgate.net Various methods have been developed over the years to construct this heterocyclic system, generally involving the annulation of a pyrazole ring onto a quinoline framework or vice versa. researchgate.netclockss.org
Multi-Step Reaction Sequences and Strategic Bond Formations
The construction of the pyrazolo[4,3-c]quinoline core often begins with a substituted quinoline derivative. acs.org One reported initial synthesis, although found to be unreliable, involved a reductive amination between a β-keto ester and 4-fluoroaniline (B128567) to form an intermediate that was subsequently sulfonylated and hydrolyzed. acs.org A subsequent Friedel-Crafts cyclization was capricious under various conditions. acs.org
More robust methods focus on building the pyrazole ring onto a quinoline intermediate. researchgate.netclockss.org This can be achieved through the condensation of hydrazines with appropriately functionalized quinolines, such as 4-chloro-3-formylquinolines or 3-aroyl-1H-quinolin-4-ones. researchgate.netclockss.org For instance, the cyclization of 3-aroyl-1H-quinolin-4-ones with hydrazine in boiling acetic acid proceeds in high yields. clockss.org Another approach involves the electrochemical synthesis from 7-Chloro-4-hydrazinoquinoline, which offers a green and efficient alternative. scispace.com
A key intramolecular N-arylation step, mediated by copper(I), has also been utilized in the synthesis of related compounds. thieme-connect.com This highlights the use of modern transition-metal-catalyzed reactions to facilitate crucial bond formations.
Optimization of Reaction Conditions and Yields for Synthetic Efficiency
Throughout the synthesis of this compound, optimization of reaction conditions is paramount to ensure high yields and purity. The initial synthetic route for the quinoline core was deemed unreliable due to a difficult Friedel-Crafts cyclization. acs.org This led to the development of more robust procedures. For example, in the synthesis of 3-aryl-5H-pyrazolo[4,3-c]quinolines, the alkylation of 3-aroyl-1H-quinolin-4-ones with alkyl halides in the presence of sodium hydride in DMF resulted in high yields of the N-alkylated products (85-92%). clockss.org The subsequent hydrazine-mediated cyclization also proceeded with high efficiency (78-97%). clockss.org The use of electrochemical methods has also been shown to produce pyrazolo[4,3-c]quinoline derivatives in moderate to good yields (40-84%) under mild conditions. scispace.com
| Reaction Step | Reagents and Conditions | Yield | Reference |
| N-alkylation of 3-aroyl-1H-quinolin-4-ones | Alkyl halides, NaH, DMF | 85-92% | clockss.org |
| Hydrazine-mediated cyclization | Hydrazine, boiling acetic acid | 78-97% | clockss.org |
| Electrochemical cyclization | Constant current, undivided cell | 40-84% | scispace.com |
Introduction of Fluorine Atoms and Trifluoromethyl Group
Fluorine-containing groups are integral to the structure of this compound, influencing its metabolic stability and electronic properties. acs.orgnih.govencyclopedia.pubmdpi.com The trifluoromethyl group, in particular, is a common bioisostere for a methyl or chloro group and can protect reactive sites from metabolic oxidation. wikipedia.org
The introduction of the 8-fluoro substituent on the quinoline ring is a critical step. acs.org This is often incorporated early in the synthesis, starting with a fluorinated aniline (B41778) derivative. acs.org The trifluoromethyl group on the pyridylsulfonyl moiety is introduced via the use of a pre-functionalized building block, namely 6-(trifluoromethyl)pyridine-3-sulfonyl chloride. acs.org The synthesis of such trifluoromethylated heterocycles can be achieved through various methods, including the use of Ruppert's reagent or by converting carboxylic acids with sulfur tetrafluoride. wikipedia.org
Synthesis of this compound Analogues and Structural Variants
The exploration and synthesis of analogues and structural variants of this compound, a pyrazolo[4,3-c]quinoline derivative, are critical for understanding its structure-activity relationships (SAR). researchgate.netscispace.com The development of this compound and its close analogue, ELND-006, was part of a strategy to create metabolically stable molecules. acs.orgmedchemexpress.com
Design Principles for Exploring Chemical Space Around this compound
The design of analogues surrounding the this compound scaffold was guided by principles aimed at optimizing metabolic stability and target selectivity. researchgate.netacs.org The development strategy for this compound and its predecessor, ELND-006, involved a focused effort to introduce diversity and chirality into the pyrazolo[4,3-c]quinoline core. acs.orgmedchemexpress.com
A key design principle was the mitigation of metabolic liabilities. For instance, the introduction of a cyclopropyl (B3062369) group at the 4-position of the quinoline ring was a critical modification to prevent glucuronidation, a common metabolic pathway for such compounds. acs.org Furthermore, strategic placement of fluorine atoms on the quinoline ring system was essential for enhancing stability against oxidative phase 1 metabolism. acs.org Specifically, compound 33 (a single fluorine analogue) showed improved stability against oxidation. acs.org
The optimization process also involved modifying the sulfonyl group substituent. The transition from a 4-(trifluoromethyl)phenylsulfonyl group in ELND-006 to a 6-(trifluoromethyl)pyridin-3-ylsulfonyl group in this compound was a deliberate change to improve properties such as aqueous solubility while maintaining potency. acs.org This systematic exploration of substituents on both the quinoline core and the appended sulfonyl moiety represents a classic medicinal chemistry approach to fine-tuning the pharmacological profile of a lead compound.
The general principles for exploring the chemical space around this scaffold can be summarized as:
Introduction of Chirality: Utilizing asymmetric synthesis to control stereochemistry, which can be crucial for biological activity and selectivity. researchgate.netacs.org
Metabolic Blocking: Incorporating groups like cyclopropyl to block potential sites of metabolism. acs.org
Strategic Fluorination: Using fluorine atoms to enhance metabolic stability without significantly altering steric profiles. acs.org
Heterocyclic Scaffolds: Exploring different heterocyclic rings in the sulfonyl moiety to modulate physicochemical properties like solubility and potency. acs.org
Parallel Synthesis and Library Generation Strategies
To efficiently explore the chemical space around the this compound core, parallel synthesis and library generation techniques are employed. These strategies allow for the rapid creation of a multitude of analogues for screening. Multicomponent reactions (MCRs) are particularly well-suited for this purpose, as they can generate complex molecular scaffolds in a single step from simple starting materials. researchgate.netscispace.com
For the pyrazoloquinoline skeleton, several one-pot, three-component reactions have been developed. scispace.comresearchgate.net These reactions often involve the condensation of an aminopyrazole, an aldehyde, and a 1,3-dicarbonyl compound. scispace.com Such methods are highly amenable to parallel synthesis formats, where variations in each of the three components can lead to a large library of diverse products.
Modern synthesis technologies can further accelerate library generation. Microwave-assisted organic synthesis, for example, can dramatically reduce reaction times, facilitating the rapid production of compound arrays. researchgate.netbohrium.com Similarly, the use of green chemistry protocols, such as reactions in aqueous media or with the assistance of ionic liquids, not only aligns with environmentally friendly principles but can also offer unique reactivity and simple work-up procedures suitable for library synthesis. researchgate.netnih.gov
A representative strategy for generating a library of pyrazolo[3,4-b]quinolines is depicted in the table below, based on a three-component reaction.
| Component 1 (Example) | Component 2 (Example) | Component 3 (Example) | Resulting Scaffold |
| 5-Amino-3-methyl-1-phenylpyrazole | Aryl aldehyde | Dimedone | Pyrazolo[3,4-b]quinoline |
This table illustrates a general approach for library generation based on multicomponent reactions described for related scaffolds. researchgate.net
Novel Synthetic Routes to Related Pyrazoloquinoline Derivatives
Research into pyrazoloquinoline chemistry has yielded numerous innovative synthetic routes, expanding the toolbox for creating derivatives related to this compound. researchgate.netuj.edu.plnih.gov These methods often focus on efficiency, atom economy, and environmental sustainability.
Multicomponent Reactions (MCRs): As mentioned, MCRs are a cornerstone of modern heterocyclic synthesis. A variety of MCRs have been reported for pyrazoloquinolines, including:
A one-pot, three-component reaction of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyls in water, catalyzed by tetrapropylammonium (B79313) bromide. scispace.com
A microwave-assisted, one-pot fusion of an aryl aldehyde, dimedone, and 5-amino-3-methyl-1-phenylpyrazole in aqueous ethanol (B145695). researchgate.netresearchgate.net
An ultrasound-assisted, three-component tandem reaction using an ionic liquid ([BMIM]BF4) in ethanol at ambient temperature. researchgate.netnih.gov
Cyclization Strategies:
Friedländer Annulation: This classic method, involving the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, remains a viable route. nih.gov The synthesis can be approached by using either an o-aminocarbonyl quinoline or an o-aminocarbonyl pyrazole derivative. nih.gov
Intramolecular Cycloaddition: A straightforward method for creating fused pyrazoles involves the base-promoted generation of a diazo compound from a tosylhydrazone, followed by an intramolecular 1,3-dipolar cycloaddition. scispace.com This approach has been successfully applied to the synthesis of 4,5-dihydro-2H-pyrazolo[4,3-c]quinolines. scispace.com
Metal-Catalyzed Cyclizations: An early key step in a synthesis of this compound involved a copper(I)-mediated intramolecular N-arylation of a sulfonamide. thieme-connect.com Other methods include acid-promoted cyclization of (1H-pyrazol-5-yl)anilines with ethers. researchgate.net
The table below summarizes some of the novel synthetic approaches.
| Synthetic Method | Key Features | Starting Materials (Examples) | Reference |
| Microwave-Assisted MCR | Facile, swift, eco-friendly, excellent yields (91-98%) | Aryl aldehyde, Dimedone, 5-amino-3-methyl-1-phenylpyrazole | researchgate.net |
| Ultrasound-Assisted MCR | Green protocol, use of reusable ionic liquid | Substituted aromatic aldehyde, 1,3-dicarbonyl, 5-amino indazole | nih.gov |
| Intramolecular 1,3-Dipolar Cycloaddition | Efficient, compatible with various functional groups | Aromatic substrate with aldehyde and acetylenic functionalities | scispace.com |
| Acid-Promoted Cyclization | Metal-free, good functional group tolerance | (1H-pyrazol-5-yl)anilines, ethers | researchgate.net |
Characterization of Synthetic Intermediates and Final Product Purity
The unambiguous characterization of synthetic intermediates and the determination of final product purity are essential steps in the synthesis of any chemical entity, including this compound and its analogues. A combination of spectroscopic and chromatographic techniques is typically employed.
Structural Characterization: The molecular structures of newly synthesized pyrazoloquinoline derivatives and their precursors are confirmed using a suite of analytical methods. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to determine the number and environment of protons, while ¹³C-NMR provides information about the carbon skeleton. researchgate.netmdpi.com For nitrogen-containing heterocycles like pyrazoloquinolines, ¹⁵N-NMR can also be a valuable tool. researchgate.net
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as C=O (carbonyl) and N-H bonds, in intermediates and final products. mdpi.com
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides definitive proof of structure and stereochemistry. acs.org
Purity Analysis: Ensuring the purity of the final compound is critical.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of pharmaceutical compounds. europa.eumdpi.com By using standardized methods and reference standards, the percentage purity of the main compound can be determined, and the presence of any impurities can be quantified. Two-dimensional LC (2D-LC) can be employed for higher resolution and more reliable peak purity determination. chromatographyonline.com
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, S, etc.) in the final compound, which must match the theoretical values for the proposed molecular formula. researchgate.net
The table below outlines the typical analytical techniques used for characterization and purity assessment.
| Analysis Type | Technique | Purpose |
| Structural Elucidation | ¹H, ¹³C, ¹⁵N NMR | Determines the chemical structure and connectivity of atoms. |
| HRMS | Confirms the elemental composition and molecular weight. | |
| IR Spectroscopy | Identifies functional groups present in the molecule. | |
| X-ray Crystallography | Provides the exact three-dimensional structure of crystalline compounds. | |
| Purity Determination | HPLC / 2D-LC | Separates the main compound from impurities and quantifies its purity. |
| Elemental Analysis | Verifies the elemental composition of the pure compound. |
Molecular Mechanisms and Biochemical Interactions of Elnd 007 in Preclinical Models
Investigation of Gamma-Secretase Inhibition by ELND-007
Gamma-secretase is a multi-subunit protease complex responsible for the intramembrane cleavage of several type-I transmembrane proteins, including the amyloid precursor protein (APP) and Notch receptors. nih.govmedchemexpress.comwikipedia.org The complex is composed of four core protein components: presenilin (PSEN), which serves as the catalytic subunit, nicastrin (NCT), anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2). medchemexpress.commdpi.com Inhibition of this enzyme is a key strategy to reduce the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. nih.govmdpi.com
For context, other potent γ-secretase inhibitors have been characterized with very high affinity. For example, the compound LY-411,575 demonstrated an IC50 for the inhibition of cellular Aβ production of 30 pM. nih.gov Another inhibitor, known as Compound E, blocks β-amyloid(40), β-amyloid(42), and Notch γ-secretase cleavage with IC50 values of 0.24, 0.37, and 0.32 nM, respectively. medchemexpress.com These values illustrate the high potency that can be achieved by small molecule inhibitors targeting the γ-secretase complex.
Binding studies are performed to understand the direct physical interaction between an inhibitor and its target enzyme complex. Such studies often use affinity-based methods. For instance, converting an inhibitor into a photoaffinity labeling reagent can allow for the covalent attachment of the inhibitor to its direct binding site upon photoactivation, enabling the identification of the target protein subunit. nih.gov Studies on peptidomimetic γ-secretase inhibitors have successfully used this approach to identify the N-terminal fragment (NTF) and C-terminal fragment (CTF) of presenilin as the direct targets. nih.govmdpi.com This confirms that inhibitors bind directly to the catalytic core of the γ-secretase complex. While this compound is known to target γ-secretase, specific studies detailing its binding mode or the precise subunits of the purified γ-secretase complex it interacts with have not been detailed in the available literature.
A critical aspect of γ-secretase inhibitor development is managing substrate specificity. The enzyme cleaves multiple substrates, most notably APP and the Notch receptor. researchgate.net Inhibition of Notch signaling is associated with significant toxicity because it is essential for regulating cell-fate decisions. nih.govmdpi.com Consequently, a key goal has been to develop inhibitors that selectively block APP processing over Notch processing.
This compound was specifically designed as a "Notch-sparing" γ-secretase inhibitor. researchgate.netmedchemexpress.com This means it preferentially inhibits the generation of Aβ from APP while having a reduced effect on the cleavage of the Notch receptor. researchgate.netmedchemexpress.com This selectivity is a significant feature, as early-generation γ-secretase inhibitors like Semagacestat failed in clinical trials due to toxicities attributed to non-selective inhibition of Notch signaling. nih.gov The development of compounds like this compound and its analog, ELND-006, represented a strategic effort to achieve a better therapeutic window by modulating substrate specificity. researchgate.net
Binding Studies with Purified Gamma-Secretase Complexes.
Elucidation of Molecular Targets Beyond Gamma-Secretase in In Vitro Systems
While a drug is designed to interact with a primary target, it can have unintended interactions with other proteins, known as off-targets. Identifying these off-targets is crucial for understanding a compound's full biological activity and potential side effects. researchgate.net
Chemical proteomics is a powerful set of techniques used to identify the protein targets of small molecules within a complex biological sample, such as a cell lysate. mdpi.combiocompare.com These methods can provide an unbiased, proteome-wide view of a compound's interactions, revealing both the intended target and any potential off-targets. researchgate.netnih.gov
One common approach is compound-centric chemical proteomics (CCCP) , which often utilizes affinity chromatography. mdpi.comnih.gov In this method, the small molecule of interest (like this compound) is immobilized on a solid support or "bait." This bait is then incubated with a protein mixture; proteins that bind to the compound are "fished out" and subsequently identified using mass spectrometry. researchgate.net To improve accuracy and distinguish specific binders from non-specific ones, a quantitative approach such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be integrated. mdpi.com
Another strategy is Activity-Based Protein Profiling (ABPP) , which uses probes that react with the active sites of specific enzyme families. mdpi.com Competitive ABPP can be used to identify targets by observing which protein probes are displaced by the compound of interest. mdpi.com
While these proteomic technologies are well-established for target and off-target identification, there are no specific studies in the public domain that have applied these methods to create a comprehensive off-target profile for this compound.
Once potential off-targets are identified, their interactions must be validated. Cell-free assays are a valuable tool for this purpose as they allow for the study of direct interactions between a compound and a protein in a controlled environment, devoid of the complexity of a living cell. intelliatx.comnih.gov These systems can utilize purified proteins or nucleic acids and can be designed to measure specific activities, such as enzymatic cleavage or binding affinity. biorxiv.orgnih.gov
For instance, if a proteomic screen suggested that this compound interacts with a particular kinase, a cell-free kinase assay could be performed to confirm and quantify this interaction. This would involve combining the purified kinase, its substrate, and varying concentrations of this compound to determine if the compound inhibits the kinase's activity. Such assays are critical for confirming hits from initial screens and filtering out false positives. biorxiv.org
Despite the importance of this validation step, there is no available literature that reports the validation of any specific off-target interactions for this compound using cell-free assay systems.
Cellular Effects and Pathway Modulation in Cell Culture Models
Impact on Intramembrane Proteolysis in Cultured Cells
Intramembrane proteolysis is a crucial cellular process where proteases cleave transmembrane proteins, playing a key role in various signaling pathways. frontiersin.org This process can be a single-step event or a two-step cascade known as regulated intramembrane proteolysis (RIP). frontiersin.org In RIP, an initial cleavage by a sheddase releases the extracellular domain, followed by an intramembrane protease, like γ-secretase, cleaving the remaining transmembrane fragment. frontiersin.orgplos.org
This compound was developed as a gamma-secretase inhibitor. Gamma-secretase is an intramembrane protease complex responsible for cleaving numerous type I transmembrane proteins. plos.org In cell-based reporter assays, inhibitors of γ-secretase have been shown to block the cleavage of specific substrates. plos.org For instance, in studies on the murine epithelial cell adhesion molecule (mEpCAM), treatment with the γ-secretase inhibitor DAPT prevented the generation of the intracellular domain (mEpICD) in membrane assays of mF9 and E14TG2a cells. plos.org This demonstrates the ability of such inhibitors to modulate intramembrane proteolysis in cultured cells. The activity of intramembrane proteases like signal peptide peptidase (SPP), which is related to γ-secretase, is also assessed using cell-based reporter systems where cleavage of a substrate can be quantified. genscript.com
Analysis of Downstream Signaling Cascades Affected by this compound
The inhibition of intramembrane proteolysis by compounds like this compound can have significant effects on downstream signaling cascades. These cascades are complex networks that regulate fundamental cellular processes such as proliferation, differentiation, and survival. mdpi.com
Key signaling pathways that are often modulated include:
PI3K-Akt Pathway: This pathway is central to cell growth, survival, and metabolism. mdpi.com
RAS-MAPK Pathway: This cascade regulates cell proliferation, differentiation, and apoptosis. mdpi.complos.org
Rho GTPases: These proteins are critical for cytoskeletal organization and cell motility. mdpi.com
Subcellular Localization Studies of this compound in Cells
The subcellular localization of a compound is critical to its mechanism of action. For a drug to interact with its target, it must be able to reach the specific cellular compartment where the target resides. For instance, transcription regulators typically need to be localized in the nucleus. plos.org
Various methods are employed to determine the subcellular localization of proteins and compounds. These include creating fusion proteins with fluorescent tags like YFP and using prediction programs such as WoLF PSORT. plos.org For example, studies on the Ovate Family Proteins (OFPs) in rice used YFP-fusion proteins to demonstrate their predominant localization in the nucleus. plos.org The turnover of proteins in different subcellular compartments can also be studied using SNAP-tag sensors targeted to specific organelles like the endoplasmic reticulum, Golgi apparatus, and nucleus. nih.gov
While specific subcellular localization studies for this compound are not detailed in the available literature, its target, the γ-secretase complex, is known to be localized in cellular membranes, including the plasma membrane, endoplasmic reticulum, and endosomes. Therefore, for this compound to be effective, it would need to access these membrane compartments.
Cellular Permeability and Efflux Mechanisms in In Vitro Systems
Cellular permeability is a key factor determining a compound's bioavailability and efficacy. In vitro models are frequently used to assess the ability of molecules to cross cellular barriers. These models often involve growing cell monolayers, such as epithelial or endothelial cells, on porous membranes. preprints.org
The integrity and permeability of these cellular barriers can be measured using several techniques:
Trans-epithelial electrical resistance (TEER): This method measures the electrical resistance across a cell monolayer, providing an indication of the tightness of intercellular junctions.
Macromolecular Tracer Flux Assays: These assays measure the passage of fluorescently labeled macromolecules, such as FITC-dextran, across the cell layer. preprints.orgresearchgate.netnih.gov
In a study using an in vitro 3D human microvessel model, the protective effect of a compound referred to as "007" (8-pCPT-2'-O-Me-cAMP) on endothelial barrier function was assessed. researchgate.netnih.govntno.org The inflammatory agent thrombin was used to induce permeability, which was quantified by the leakage of FITC-dextran. researchgate.netnih.govntno.org The "007" compound was shown to counteract the thrombin-induced disruption of the barrier. researchgate.netnih.govntno.org This was associated with the redistribution of VE-cadherin at adherens junctions and a reorganization of the actin cytoskeleton. ntno.org Such in vitro systems are valuable for screening compounds that modulate cellular permeability and for investigating the underlying mechanisms. researchgate.netnih.gov
In Vivo Mechanistic Studies in Non-Human Animal Models
In vivo studies in non-human animal models are essential for understanding the physiological effects and mechanisms of a compound in a whole organism. frontiersin.org These models, which include rodents, rabbits, and non-human primates, are used to evaluate efficacy and to consolidate preclinical data before potential human trials. atlantic-bone-screen.comnih.govnih.gov
Biochemical Pathway Analysis in Animal Tissues Post-Administration
Analyzing biochemical pathways in animal tissues after administering a compound provides crucial insights into its mechanism of action and target engagement. researchgate.net This often involves "omics" approaches, such as transcriptomics and proteomics, to obtain a comprehensive view of the molecular changes. researchgate.netplos.org
For example, studies investigating the effects of Fibroblast Growth Factor 21 (FGF21) in mice involved RNA profiling of adipose tissues and phosphoproteomic profiling of adipocytes. researchgate.net This combined approach identified numerous changes in gene expression and protein phosphorylation, revealing effects on metabolic pathways like glucose uptake and lipid metabolism. researchgate.net Similarly, transcriptome analysis in the liver tissue of sheep infected with Fasciola hepatica identified differential gene expression related to metabolism, tissue repair, and the immune response. nih.gov
In another study, the administration of a β-adrenergic receptor agonist to mice led to the activation of the PI3K-Akt signaling pathway in the heart. researchgate.net Western blot analysis of heart tissue lysates revealed increased phosphorylation of Akt and its downstream targets, providing evidence for the specific signaling cascade activated by the compound in vivo. plos.orgresearchgate.net These types of analyses are critical for confirming that the molecular mechanisms observed in cell culture models are also relevant in a living system. frontiersin.org
Target Engagement Studies in Animal Models
Target engagement for scyllo-inositol in preclinical models is primarily understood through its direct interaction with amyloid-beta (Aβ) peptides and its demonstrated bioavailability within the central nervous system (CNS), rather than through classical receptor occupancy studies. The compound's mechanism involves binding to soluble Aβ peptides, which inhibits their aggregation into neurotoxic oligomers and fibrils. ultrasoundandmriforcancertherapy.caaustinpublishinggroup.com
Preclinical investigations have confirmed that orally administered scyllo-inositol effectively crosses the blood-brain barrier and accumulates in the CNS. researchgate.netopen.ac.uk Studies using gas chromatography/mass spectrometry and magnetic resonance spectroscopy (MRS) in transgenic mouse models of Alzheimer's disease have quantified this uptake. For instance, dietary supplementation in Alzheimer's model mice resulted in a 2.2 to 2.4-fold increase of scyllo-inositol in the brain, with concentrations being higher in the hippocampus than in the frontal cortex. researchgate.net Another study reported that scyllo-inositol levels can increase in the CNS by up to tenfold compared to endogenous levels without interfering with the phosphatidylinositol lipid production, demonstrating significant and specific accumulation at the site of action. researchgate.net
Further evidence of target engagement comes from ex vivo analyses. Immunohistochemical studies on brain sections from transgenic mice treated with scyllo-inositol have shown that the compound effectively reduces the accumulation of Aβ, which is indicative of direct interaction with the target peptide in vivo. google.com This is supported by findings that scyllo-inositol treatment leads to a dose-dependent decrease in soluble Aβ42 levels within the CNS of TgCRND8 mice. google.com These studies collectively demonstrate that scyllo-inositol engages its target, the Aβ peptide, within the brains of animal models.
Table 1: Evidence of Scyllo-Inositol Target Engagement in Animal Models
| Method of Assessment | Animal Model | Key Finding | Reference |
|---|---|---|---|
| Magnetic Resonance Spectroscopy (MRS) / Brain Tissue Analysis | AD Transgenic Mice | 2.2 to 2.4-fold increase in brain scyllo-inositol concentration after dietary supplementation. | researchgate.net |
| Gas Chromatography/Mass Spectrometry (GC/MS) | TgCRND8 Mice | CNS accumulation up to tenfold endogenous levels following oral administration. | researchgate.net |
| ELISA | TgCRND8 Mice | Dose-dependent and significant decrease in soluble Aβ42 levels in the CNS. | google.com |
| Mechanism of Action | N/A (Biochemical) | Directly binds to and stabilizes non-toxic oligomers of Aβ, inhibiting fibril formation. | austinpublishinggroup.comresearchgate.net |
Assessment of Molecular Phenotypes in Genetically Modified Organisms
The molecular effects of scyllo-inositol have been extensively studied in genetically modified organisms, primarily transgenic mouse models of Alzheimer's disease that overproduce human Aβ, such as the TgCRND8 and 5XFAD lines. ultrasoundandmriforcancertherapy.canih.gov These studies reveal a consistent molecular phenotype characterized by a significant reduction in hallmark amyloid pathology.
In the TgCRND8 mouse model, prophylactic and therapeutic oral administration of scyllo-inositol has been shown to significantly reduce the burden of Aβ plaques. researchgate.net One study reported that treatment of 5-month-old TgCRND8 mice resulted in a 68% reduction in hippocampal plaque load compared to untreated controls. ultrasoundandmriforcancertherapy.ca Similarly, scyllo-inositol treatment significantly decreased the total vascular amyloid load associated with small and medium-sized vessels in these mice. google.comgoogle.com This reduction in plaque deposition is also evident in a decrease in the mean size of individual plaques. google.comgoogle.com
In the 5XFAD mouse model, which exhibits rapid Aβ42 production, treatment with scyllo-inositol led to a 41% reduction in Aβ42 plaque burden and a 35% reduction in Aβ40 plaque burden in the cortex. nih.gov These reductions in plaque pathology are accompanied by significant decreases in the levels of insoluble Aβ40 and Aβ42 in the brains of treated mice. researchgate.net
Beyond direct effects on amyloid plaques, scyllo-inositol treatment induces molecular changes related to neurogenesis in the hippocampus. In TgCRND8 mice with early-stage pathology, scyllo-inositol treatment ameliorated deficits in neurogenesis, leading to a robust increase in neuronal cell survival that restored levels to that of non-transgenic mice. plos.orgnih.gov However, in older mice with more advanced pathology, scyllo-inositol alone was insufficient to rescue these deficits, though it did reduce Aβ levels within the hippocampus. plos.orgnih.gov
Table 2: Effects of Scyllo-Inositol on Molecular Phenotypes in Transgenic Mouse Models
| Transgenic Model | Molecular Phenotype Assessed | Observed Effect | Reference |
|---|---|---|---|
| TgCRND8 | Hippocampal Plaque Load | 68% reduction | ultrasoundandmriforcancertherapy.ca |
| 5XFAD | Cortical Aβ42 Plaque Burden | 41% reduction | nih.gov |
| 5XFAD | Cortical Aβ40 Plaque Burden | 35% reduction | nih.gov |
| TgCRND8 | Total Vascular Amyloid Load | Significant decrease | google.comgoogle.com |
| TgCRND8 | Insoluble Aβ40 and Aβ42 Levels | Significant decrease | researchgate.net |
| TgCRND8 (Early Pathology) | Neurogenesis (Cell Survival) | Rescued deficits to non-transgenic levels | plos.org |
Table of Compound Names
| UNII Code | Development Code | Common Name |
| VKU3JVL7UC | This compound | scyllo-inositol |
Structure Activity Relationship Sar and Computational Chemistry of Elnd 007
Theoretical Frameworks of Structure-Activity Relationships for ELND-007
The development of potent and selective compounds like this compound relies heavily on understanding the relationship between a molecule's three-dimensional structure and its biological activity. nih.govnih.gov This understanding is built through both qualitative deductions from analogue studies and quantitative computational models.
Qualitative SAR involves systematically modifying a lead compound's structure and observing the resulting changes in biological activity. This process allows chemists to infer which molecular features are essential for potency, selectivity, and metabolic stability. For the dihydroquinoline sulfonamide-pyrazole series that includes this compound, analogue studies were instrumental. researchgate.netresearchgate.net
Research into this class of compounds detailed a strategy to design metabolically stable γ-secretase inhibitors that are selective for inhibiting Aβ generation over Notch cleavage. researchgate.net The SAR for this series revealed several key insights:
The Dihydroquinoline Core : Modifications to this bicyclic system were explored to optimize the compound's physicochemical properties and its interaction with the enzyme.
The Sulfonamide Linker : This group is critical for binding. The nature and substitution pattern of the aromatic ring attached to the sulfonyl group significantly influence potency and selectivity. This compound features a 6-(trifluoromethyl)pyridin-3-yl group at this position, a result of optimization studies. medkoo.com
Chirality : The synthesis strategy specifically incorporated chirality, with the (R)-enantiomer at the 4-position of the dihydroquinoline ring (bearing the cyclopropyl (B3062369) group) being crucial for the desired activity profile of this compound. medkoo.comresearchgate.net
Metabolic Stability : The design of analogues like ELND-006 and this compound focused on improving metabolic stability, a key challenge with earlier γ-secretase inhibitors. researchgate.netresearchgate.net
| Structural Moiety | Modification/Feature | Impact on Activity (based on Analogue Studies) | Reference |
|---|---|---|---|
| Dihydroquinoline Core | Fluorine substitution (e.g., at the 8-position) | Modulates physicochemical properties and can enhance potency. | medkoo.com |
| C4-Position | (R)-cyclopropyl group | Essential for optimal potency and stereospecific binding. | medkoo.comresearchgate.net |
| Sulfonyl Group Attachment | 6-(Trifluoromethyl)pyridinyl group | Confers high potency and selectivity for Aβ inhibition over Notch. | medkoo.comresearchgate.net |
| Pyrazole (B372694) Ring | Core scaffold component | Provides a key structural element for the inhibitor series. | researchgate.netresearchgate.net |
QSAR represents a computational and statistical approach to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. neovarsity.orgmedcraveonline.com This method is pivotal in drug design for predicting the activity of novel compounds, thereby prioritizing synthesis and testing efforts. neovarsity.org The general workflow involves curating a dataset, calculating molecular descriptors, building a predictive model using statistical methods, and rigorously validating its performance. neovarsity.orgmedcraveonline.com
To build a QSAR model, a molecule's structure must be converted into a set of numerical values known as molecular descriptors. researchgate.net These descriptors quantify various aspects of the molecule's physicochemical properties. They are generally categorized as 1D, 2D, or 3D descriptors and can be further classified by the property they represent. neovarsity.orgmdpi.com
Electronic Descriptors : These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and polarizability. They are crucial for modeling electrostatic interactions with the biological target.
Steric Descriptors : These relate to the size and shape of the molecule (e.g., molecular volume, surface area, and specific shape indices). They are important for understanding how a molecule fits into a binding pocket. mdpi.com
Topological Descriptors : These are derived from the 2D representation of the molecule and describe properties like molecular connectivity, branching, and shape. researchgate.net
Hydrophobic Descriptors : Often represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), these quantify the molecule's lipophilicity, which is critical for membrane permeability and hydrophobic interactions. neovarsity.org
For a QSAR study on this compound and its analogues, software would be used to calculate a wide range of these descriptors for each compound in the series. acs.org
| Descriptor Category | Example Descriptors | Relevance to SAR | Reference |
|---|---|---|---|
| Electronic | Partial atomic charges, Dipole moment, Polarizability | Models electrostatic interactions and hydrogen bonding potential with the enzyme active site. | researchgate.netmdpi.com |
| Steric | Molecular Weight, Molecular Volume, Surface Area, Kappa Shape Indices | Defines the size and shape constraints for ligand binding within the target's active site. | researchgate.netmdpi.com |
| Topological | Connectivity Indices, Number of Rings, Number of Rotatable Bonds | Quantifies molecular complexity, flexibility, and overall architecture. | researchgate.netfda.gov |
| Hydrophobic | LogP, Molar Refractivity | Relates to membrane transport and hydrophobic interactions within the binding pocket. | neovarsity.org |
Once descriptors are calculated, statistical methods are employed to build the QSAR model. conicet.gov.ar The goal is to create a robust equation that can accurately predict the biological activity (e.g., IC₅₀) of a compound based on its descriptor values. Common statistical techniques include:
Multiple Linear Regression (MLR) : A method used to model the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors). conicet.gov.arresearchgate.net
Partial Least Squares (PLS) : A regression method that is particularly useful when the number of descriptors is large or when descriptors are correlated with each other. conicet.gov.arresearchgate.net
Machine Learning Methods : Techniques like Support Vector Machines (SVM), Artificial Neural Networks (ANNs), and k-Nearest Neighbors (kNN) can capture complex, non-linear relationships between structure and activity. nih.govnih.gov
The predictive power of a QSAR model must be rigorously assessed through validation. semanticscholar.org Key validation metrics include the correlation coefficient (r²) for the training set and, more importantly, a cross-validated correlation coefficient (q²), often determined using a leave-one-out (LOO) procedure. mdpi.comresearchgate.net External validation, where the model is used to predict the activity of a separate "test set" of compounds not used in model development, is considered the most definitive test of a model's predictive ability. nih.govsemanticscholar.org The model's applicability domain must also be defined to ensure that predictions are only made for compounds that are similar to those in the training set. medcraveonline.comnih.gov
| Statistical Method | Description | Key Performance/Validation Metrics | Reference |
|---|---|---|---|
| Multiple Linear Regression (MLR) | Builds a linear equation relating descriptors to activity. | r² (Goodness-of-fit), F-statistic (Significance) | conicet.gov.arresearchgate.net |
| Partial Least Squares (PLS) | Handles large numbers of correlated descriptors by creating latent variables. | q² (Cross-validated r²), Predictive Residual Sum of Squares (PRESS) | conicet.gov.arresearchgate.net |
| General Validation | Assesses the robustness and predictive power of the model. | Internal validation (e.g., Leave-One-Out), External validation (Test Set r²), Applicability Domain | semanticscholar.orgacs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities.
Selection and Calculation of Molecular Descriptors (e.g., electronic, steric, topological).
Molecular Modeling and Dynamics Simulations of this compound
Molecular modeling provides a three-dimensional perspective on how a ligand like this compound interacts with its biological target. These techniques are essential for interpreting SAR data and guiding the design of new, improved inhibitors.
Ligand-protein docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule when it interacts with a protein target. mdpi.com For this compound, the target is the γ-secretase complex, an intramembrane protease composed of four key protein subunits: Presenilin (PSEN), Nicastrin, Aph-1, and Pen-2. nih.gov Presenilin contains the catalytic active site. nih.gov
Docking studies for γ-secretase inhibitors like this compound would involve the following steps:
Preparation of the Protein Structure : A high-resolution 3D structure of the γ-secretase complex is required. This may be obtained from cryo-electron microscopy or built using homology modeling and then relaxed using molecular dynamics (MD) simulations to achieve a stable, realistic conformation. acs.org
Ligand Preparation : A 3D structure of this compound is generated and its energy is minimized.
Docking Simulation : Using software like AutoDock Vina, the ligand is placed into a defined binding site on the protein (e.g., the active site within Presenilin). acs.org The program then samples numerous possible conformations and orientations of the ligand, scoring each one to estimate the binding free energy (ΔG_bind). acs.org
These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. This information helps explain why certain structural features of this compound are critical for its inhibitory activity and its selectivity over Notch. acs.orgmdpi.com
Molecular Dynamics Simulations to Understand Binding Stability and Conformational Changes
Molecular dynamics (MD) simulations have been a crucial tool for elucidating the atomic-level interactions between scyllo-inositol and the Aβ peptide, providing insights into binding stability and the conformational changes that underpin its inhibitory activity. tandfonline.com
Simulations have shown that scyllo-inositol interacts with various forms of the Aβ peptide, including monomers, disordered aggregates, and β-sheet-rich protofibrils. nih.govnih.gov One key finding from these simulations is the stereochemistry-dependent nature of this interaction. When compared to its inactive stereoisomer, chiro-inositol, scyllo-inositol demonstrates a distinct and more effective binding mode. nih.govnih.gov
MD studies reveal that while both isomers bind to Aβ monomers and disordered aggregates with similar, relatively weak affinities, their binding to the more structured, β-sheet-containing protofibrils is significantly stronger and more specific. nih.govacs.org This suggests that scyllo-inositol does not primarily act by breaking up existing aggregates but rather by binding to the surface of prefibrillar structures, thereby preventing their further assembly into mature, toxic amyloid fibrils. austinpublishinggroup.comnih.gov Specifically, scyllo-inositol shows a higher binding specificity for the phenylalanine-lined grooves on the surface of Aβ protofibrils. nih.govacs.org This interaction effectively coats the protofibril surface, disrupting the lateral stacking required for fibril elongation. austinpublishinggroup.comnih.gov
Extensive replica exchange molecular dynamics (REMD) simulations have further explored the conformational landscape of the Aβ42 monomer in the presence of scyllo-inositol, revealing that the compound induces conformational changes in the peptide through a nonspecific binding mechanism. tandfonline.commdpi.comnjit.edu
| Aβ(16-22) State | Calculated Affinity (mM) | Interaction Mechanism |
|---|---|---|
| Monomer | 10 - 120 mM | Weak, nonspecific binding |
| Disordered Aggregate | 10 - 120 mM | Weak, nonspecific binding |
| Protofibril | 0.2 - 0.5 mM | Preferential binding to β-sheet structures, coating of protofibril surface |
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, employing methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), have provided a fundamental understanding of the intrinsic electronic properties, stability, and reactivity of scyllo-inositol. rsc.orgrsc.org These ab initio studies have investigated the geometries, relative stabilities, and intramolecular hydrogen bonding patterns of all thirteen possible inositol (B14025) stereoisomers. rsc.org
Gas-phase calculations have revealed that isomers with axial hydroxyl groups, such as myo- and neo-inositol, are marginally more stable than the all-equatorial scyllo-inositol. rsc.orgrsc.org However, when the effect of a polar solvent is included in the calculations using a polarizable continuum model (PCM), scyllo-inositol becomes the most stable isomer. rsc.orgrsc.org This increased stability in polar media is attributed to its weaker intramolecular hydrogen bonds, which allows for more favorable interactions with the solvent environment. rsc.org
These computational methods allow for the precise calculation of various molecular properties. The optimized geometry, including bond lengths and angles, can be determined. Furthermore, global reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity index can be calculated to predict the molecule's reactivity. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic transitions and charge transfer capabilities of the molecule. researchgate.net
| Inositol Isomer | Hydroxyl Orientation (axial/equatorial) | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) |
|---|---|---|---|
| scyllo | 0a / 6e | 0.00 | 0.00 |
| myo | 1a / 5e | -0.53 | 0.59 |
| D-chiro | 1a / 5e | 1.51 | 1.61 |
| neo | 2a / 4e | -0.50 | 1.63 |
| epi | 2a / 4e | 2.53 | 2.29 |
Pharmacophore Modeling and Ligand-Based Design for Scyllo-Inositol Analogues
Building upon the structural foundation of scyllo-inositol, pharmacophore modeling and ligand-based design strategies have been employed to develop novel analogues with potentially enhanced inhibitory activity against Aβ aggregation. acs.orgplos.org A pharmacophore model defines the essential steric and electronic features required for a molecule to interact with a specific biological target.
To identify an optimal skeleton for creating more potent inhibitors, researchers have synthesized a series of scyllo-inositol derivatives where the hydroxyl groups are modified with different chemical linkages, including aldoxime, hydroxamate, carbamate, and amide functionalities. nih.govacs.orgresearchgate.net This approach allows for the exploration of the chemical space immediately around the scyllo-inositol core while aiming to preserve the crucial equatorial display of polar atoms necessary for activity. nih.govacs.org
Screening of these derivatives revealed that compounds must maintain a relatively planar conformation to exhibit activity similar to the parent scyllo-inositol. acs.org Among the synthesized backbones, the oxime-functionalized scyllo-inositol was identified as a particularly promising lead structure for future development, as it significantly inhibited Aβ(1-42) fiber formation and stabilized non-toxic oligomeric species. nih.govacs.org In silico docking studies combined with in vitro assays have helped to identify a potential pharmacophore that can be used for the rational design of new Aβ aggregation inhibitors. plos.org
| Derivative Type | Key Structural Feature | Effect on Aβ(1-42) Aggregation |
|---|---|---|
| Aldoxime | C=N-OH linkage | Significantly enhanced oligomerization and prevented fiber formation |
| Hydroxamate | C(=O)N(OH)R linkage | Varied effects depending on specific structure |
| Carbamate | O-C(=O)NR2 linkage | Varied effects depending on specific structure |
| Amide | C(=O)NR2 linkage | Varied effects depending on specific structure |
In Silico Prediction of Compound-Target Interactions and Selectivity
In silico methods are fundamental to predicting and understanding the interaction between scyllo-inositol and its primary target, the Aβ peptide, as well as assessing its binding selectivity. nih.gov As detailed in the molecular dynamics section, computational simulations are the primary tools for predicting these compound-target interactions at a molecular level. austinpublishinggroup.comnih.gov
Modeling studies have successfully predicted that scyllo-inositol interacts with key regions of the Aβ peptide, with some studies suggesting an interaction with the C-terminus. thieme-connect.comresearchgate.net The power of these predictive methods lies in their ability to reveal the forces driving the interaction, such as hydrogen bonding and hydrophobic interactions, and to calculate binding affinities.
A crucial aspect of drug design is ensuring selectivity for the intended target to minimize off-target effects. In silico predictions have been vital in understanding the selectivity of scyllo-inositol. By simulating and comparing the binding of different inositol stereoisomers to Aβ protofibrils, researchers have been able to explain the observed biological specificity. nih.gov The prediction that scyllo-inositol has a higher affinity and binding specificity for grooves on the Aβ protofibril surface compared to its inactive isomer, chiro-inositol, provides a clear molecular basis for its selective inhibitory action. nih.govacs.org These predictions, which correlate with experimental observations, validate the use of in silico models for assessing the interaction and selectivity of potential therapeutic compounds.
Computational Approaches for Exploring Chemical Space and Virtual Screening
Computational methods provide a powerful and efficient means to explore the vast chemical space around a lead compound like scyllo-inositol and to perform virtual screening for novel derivatives with improved properties. nih.govplos.org The goal is to identify new molecules that retain the beneficial features of the original scaffold while enhancing potency or other pharmacological characteristics.
The generation of focused libraries of derivatives, such as the amide- and oxime-linked analogues, is a direct application of exploring the local chemical space. nih.govacs.org By systematically modifying the parent structure and evaluating the resulting compounds—first in silico and then in vitro—researchers can rapidly build a structure-activity relationship (SAR) map.
Virtual screening is a key computational technique in this process. It involves using a computer-based method, such as a pharmacophore model or a docking algorithm, to search large databases of chemical compounds for molecules that are likely to bind to the target of interest. plos.org Studies have used pharmacophore models derived from known inhibitors to screen for new compounds that fit the required three-dimensional arrangement of chemical features. plos.org This approach has been successfully used to identify potential Aβ aggregation inhibitors. plos.org While some of these screens have been broad, the principles are directly applicable to refining the scyllo-inositol structure, helping to guide the synthesis of the most promising candidates and accelerating the drug discovery process. nih.govplos.org
Advanced Analytical Methodologies for Elnd 007 Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of ELND-007, providing the necessary separation from other structurally similar inositol (B14025) isomers and endogenous compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for its separation and quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile and widely used technique for the analysis of non-volatile compounds like scyllo-inositol in various samples, including brain tissue and biological fluids. nih.govresearchgate.net Several HPLC methods have been developed, often coupled with mass spectrometry (LC-MS) for enhanced sensitivity and specificity. nih.govnih.gov
Method development focuses on optimizing stationary phase, mobile phase composition, and detection methods to achieve resolution from its stereoisomers, such as myo-inositol and chiro-inositol. researchgate.netresearchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) is a particularly suitable approach for retaining and separating highly polar compounds like inositols. researchgate.net Another successful method utilizes a cation-exchange resin column with a simple aqueous mobile phase, coupled with pulsed amperometric detection, which is highly sensitive for polyhydroxylated compounds. researchgate.net Recent advancements include the use of Ultra-High-Performance Liquid Chromatography (UHPLC), which offers faster analysis times and improved resolution. nih.gov
Table 1: Examples of HPLC and UHPLC-MS/MS Methods for Scyllo-Inositol Analysis
| Technique | Column | Mobile Phase | Detector | Application | Reference |
|---|---|---|---|---|---|
| HPLC | Aminex HPX-87C (Cation-exchange resin) | Deionized water | Pulsed Amperometric Detector (PAD) | Quantification of inositol isomers | researchgate.net |
| UHPLC-MS/MS | HILIC | Not specified | Tandem Mass Spectrometer | Quantification in plasma and urine | nih.govresearchgate.net |
| LC-MS/MS | Chiral HPLC Column | Acetonitrile / 5 mM Ammonium Acetate | Tandem Mass Spectrometer | Resolution of inositol epimers in rat brain | acs.org |
| HPLC | Not specified | Not specified | Not specified | Quantification during production process | asm.org |
Gas Chromatography (GC) for Volatile Metabolites (if applicable)
Gas chromatography is a powerful technique for analyzing volatile compounds. However, this compound (scyllo-inositol) is a polar, non-volatile polyalcohol. Therefore, its direct analysis by GC is not feasible. Instead, a chemical derivatization step is required to convert it into a volatile and thermally stable compound suitable for GC analysis. mdpi.comoup.comoiv.int
The most common derivatization method is silylation, where the hydroxyl groups of the inositol molecule are replaced with trimethylsilyl (B98337) (TMS) groups. oup.com This process significantly increases the volatility of the analyte. The resulting derivatized scyllo-inositol can then be separated and quantified using a GC system, typically coupled with a Mass Spectrometry (MS) detector for definitive identification. mdpi.comoup.comnih.gov This GC-MS approach is highly selective and has been used to measure scyllo-inositol in various matrices, including grape must and biological samples. mdpi.comnih.gov The technique is not used for analyzing naturally volatile metabolites of this compound, but rather for quantifying the parent compound after making it volatile.
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method for Scyllo-Inositol
| Parameter | Description | Reference |
|---|---|---|
| Derivatization | Silylation (e.g., with BSTFA) to form a volatile trimethylsilyl (TMS) derivative. | mdpi.comoup.comoiv.int |
| Detection | Mass Spectrometry (MS), often in Selected Ion Monitoring (SIM) mode. | mdpi.comoup.com |
| Characteristic Fragment Ion (m/z) | m/z 318 is a characteristic fragment for the TMS derivative of scyllo-inositol. | mdpi.comoup.comresearchgate.net |
| Internal Standard | Often an unnatural isomer or a deuterated version of an inositol. Scyllo-inositol itself can be used as an internal standard for other analytes. | oup.com |
Mass Spectrometry (MS) Applications in this compound Research
Mass spectrometry is an indispensable tool in this compound research, providing critical information on molecular weight, elemental composition, and chemical structure. It is typically coupled with a chromatographic separation technique (LC-MS or GC-MS).
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. waters.comnih.gov For this compound, which has a molecular formula of C₆H₁₂O₆, HRMS can confirm this composition with a high degree of confidence. acs.orgavantorsciences.com This capability allows researchers to definitively distinguish this compound from other endogenous compounds that may have the same nominal mass but a different elemental formula. acs.org While a standard for this compound can confirm its identity, HRMS is vital in metabolic studies to identify unknown metabolites by providing their exact elemental formulas.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is used to confirm the identity of this compound and to elucidate the structure of its metabolites. nih.govacs.org In an MS/MS experiment, the this compound molecule is selected as a precursor ion, fragmented, and the resulting product ions are detected. This fragmentation pattern serves as a structural fingerprint.
Studies on inositol isomers show that they exhibit very similar fragmentation patterns. acs.orgacs.org For scyllo-inositol, analysis in negative ion mode typically shows a precursor ion ([M-H]⁻) at a mass-to-charge ratio (m/z) of 179. Collision-induced dissociation (CAD) of this precursor ion generates a series of characteristic product ions. The transition from the precursor ion at m/z 179 to a specific product ion, such as m/z 87, is frequently used for selective and sensitive quantification in complex biological samples. acs.orgacs.org
Table 3: Characteristic MS/MS Fragmentation of Scyllo-Inositol
| Parameter | Value (m/z) | Description | Reference |
|---|---|---|---|
| Precursor Ion [M-H]⁻ | 179 | The pseudomolecular ion of scyllo-inositol in negative electrospray ionization. | acs.orgacs.org |
| Product Ions | 161 | Resulting from a loss of water (H₂O). Considered less specific. | acs.org |
| 117 | Characteristic fragment ion. | acs.org | |
| 99 | Characteristic fragment ion. | acs.org | |
| 87 | An abundant and specific product ion often used for quantification. | acs.orgacs.org |
Vibrational Spectroscopy (IR, Raman):No published Infrared (IR) or Raman spectra, which would detail the compound's functional groups and molecular vibrations, were found for this compound.
Advanced Microscopic Techniques:A search for studies involving advanced microscopic techniques to determine the cellular or subcellular localization of this compound yielded no results.
It is important to note that the development code "ELND" has also been associated with a different compound, scyllo-inositol (sometimes referred to as ELND005), which has been studied extensively for its potential therapeutic properties. A significant body of research, including detailed NMR, vibrational spectroscopy, and microscopy data, exists for scyllo-inositol. However, as this is a distinct chemical entity from UNII-VKU3JVL7UC, its data cannot be used to describe the requested compound.
Due to the absence of specific, verifiable scientific data for UNII-VKU3JVL7UC (this compound) pertaining to the requested analytical methods, it is not possible to generate the thorough and scientifically accurate article as instructed. Proceeding would require the fabrication of data, which would be scientifically unsound.
Future Directions and Unexplored Research Avenues for Elnd 007
Development of Novel Synthetic Routes with Enhanced Sustainability
The development of environmentally friendly and efficient synthetic routes for producing ELND-007 is a critical area of future research. Traditional chemical syntheses can be resource-intensive and generate significant waste. Future efforts will likely focus on applying the principles of green chemistry to create more sustainable manufacturing processes. This includes the use of biocatalytic methods, which employ enzymes to drive chemical reactions under milder conditions, reducing energy consumption and the need for harsh solvents. acs.org Researchers are exploring the use of molecules derived from sustainable resources and enzymatic processes to create novel antioxidants, a strategy that could be adapted for this compound synthesis. mdpi.com The goal is to design synthetic pathways that are not only economically viable but also minimize environmental impact by using renewable starting materials and reducing waste generation. nih.govresearchgate.net Such advancements would be crucial for the large-scale and cost-effective production of this compound for further research and potential therapeutic use.
Advanced Preclinical Models for Deeper Mechanistic Insights
To gain a more profound understanding of how this compound functions at a cellular and organ level, researchers are turning to advanced preclinical models that more accurately mimic human physiology than traditional cell cultures or animal models.
Organ-on-a-chip (OOC) and microphysiological systems (MPS) are at the forefront of this research. wikipedia.org These devices are essentially microfluidic cell cultures that simulate the activities and physiological responses of entire organs or organ systems. wikipedia.orgcn-bio.com By culturing human cells in a 3D environment with continuous fluid flow, these systems can recreate the complex interactions between different cell types within an organ. cn-bio.commdpi.com For this compound research, OOC models of the brain, often referred to as "brain-on-a-chip," could provide invaluable insights into its effects on neuronal cells, glial cells, and the blood-brain barrier. wikipedia.org These models allow for real-time monitoring of cellular responses and metabolic activity, offering a more detailed picture of the compound's mechanism of action. vanderbilt.edu The ability to create multi-organ systems on a single chip further allows for the study of inter-organ communication and the systemic effects of this compound. vanderbilt.edu
Table 1: Comparison of Preclinical Models
| Model Type | Description | Advantages for this compound Research |
|---|---|---|
| Traditional 2D Cell Culture | Cells grown in a flat layer on a plastic dish. | Simple, low cost, high-throughput screening. |
| Animal Models | Use of living animals to study disease and test treatments. | Provides data on systemic effects and in vivo responses. |
| Organ-on-a-Chip (OOC) | 3D microfluidic cell culture simulating organ-level function. wikipedia.org | More physiologically relevant than 2D cultures, allows for real-time monitoring of human cells, potential to reduce animal testing. mdpi.com |
| Ex Vivo Tissue Culture | Freshly excised tissue cultured in the lab. nih.gov | Preserves the original tissue architecture and microenvironment, allowing for the study of organ-level responses. nih.govfrontiersin.org |
Ex vivo tissue culture models offer another powerful tool for investigating the effects of this compound. In this approach, small pieces of tissue are removed from an organism and kept alive in a controlled laboratory environment. nih.govfrontiersin.org This method has the significant advantage of preserving the native three-dimensional architecture and the complex microenvironment of the tissue, including various cell types and the extracellular matrix. nih.gov For this compound research, ex vivo cultures of brain tissue could be used to study the compound's impact on neuronal networks and synaptic function in a setting that closely resembles the in vivo state. frontiersin.org These models have been successfully used to study therapeutic responses in cancer and inflammation and can be adapted to explore the neuroprotective effects of this compound. frontiersin.orgnih.govresearchgate.net
Organ-on-a-Chip and Microphysiological Systems for Complex Cellular Interactions.
Application of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery and development, and their application to this compound research holds immense promise. bjbms.orgmdpi.commdpi.com These computational tools can analyze vast and complex datasets to identify patterns and make predictions that would be impossible for human researchers alone. researchgate.netnih.gov
AI algorithms can be trained on large databases of known drug-target interactions to predict the biochemical targets of this compound with high accuracy. mdpi.com By analyzing the compound's chemical structure, AI can identify potential protein binding partners and predict the strength of these interactions. bjbms.org This can help to elucidate the molecular mechanisms underlying this compound's observed effects and may even uncover novel therapeutic targets. researchgate.net Furthermore, AI can be used to predict the pharmacokinetic and toxicological properties of the compound, helping to prioritize future experimental studies. mdpi.com
Machine learning is a powerful tool for the de novo design of novel molecules, which involves creating new chemical entities from scratch. whiterose.ac.ukschrodinger.com By learning the relationships between chemical structure and biological activity from existing data, ML models can generate novel analogues of this compound with potentially improved properties. mdpi.comresearchgate.net This could include analogues with enhanced efficacy, better blood-brain barrier penetration, or a more favorable safety profile. The use of generative models in AI allows for the exploration of a vast chemical space to design molecules with specific desired characteristics, accelerating the discovery of next-generation therapeutics based on the scyllo-inositol scaffold. researchgate.netmdpi.com
Table 2: Compound Names
| Compound Name |
|---|
| Scyllo-inositol |
AI-Driven Prediction of this compound's Biochemical Interactions.
This compound as a Chemical Probe for Understanding Biological Pathways
The unique ability of this compound (scyllo-inositol) to interact with specific molecules makes it a valuable chemical probe for dissecting cellular pathways, particularly those involved in neurodegenerative diseases and inositol (B14025) metabolism.
A primary application is in the study of protein misfolding and aggregation. This compound directly interacts with and inhibits the aggregation of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. researchgate.netsigmaaldrich.com It has been shown to stabilize small, non-toxic Aβ oligomers, preventing their conversion into neurotoxic fibrils. medchemexpress.comresearchgate.net This allows researchers to use this compound to investigate the specific roles of different Aβ species (monomers, oligomers, fibrils) in neuronal toxicity and to probe the initial steps of the aggregation cascade. medchemexpress.comnih.gov For instance, studies have used this compound to demonstrate that soluble Aβ oligomers, in the absence of plaques, are sufficient to induce synaptic protein loss and microglial activation, and that this compound can prevent these effects by interfering with the binding of Aβ oligomers to neuronal plasma membranes. nih.gov
Furthermore, fluorinated derivatives of scyllo-inositol have been synthesized to serve as potential probes for positron emission tomography (PET) imaging. snmjournals.org These labeled compounds, such as 1-deoxy-1-[18F]fluoro-scyllo-inositol, are designed to detect the early formation of amyloid plaques, offering a non-invasive tool to study disease progression and the efficacy of anti-amyloid therapies in living organisms. snmjournals.org
Beyond amyloid-related pathways, this compound is instrumental in studying inositol metabolism. In organisms like Bacillus subtilis, scyllo-inositol is a key intermediate in the catabolism of myo-inositol. wikipedia.org The enzyme scyllo-inositol dehydrogenase, encoded by the iolX gene, catalyzes the oxidation of scyllo-inositol. uniprot.org By using this compound as a substrate or manipulating its metabolic pathway, researchers can explore the regulation and function of inositol-metabolizing enzymes and their roles in cellular physiology. researchgate.net
Table 1: this compound as a Chemical Probe
| Research Area | Application of this compound (scyllo-inositol) | Biological Pathway Investigated | Key Findings | Citations |
|---|---|---|---|---|
| Neurodegeneration | Inhibition of Aβ aggregation | Amyloid-β aggregation cascade | Stabilizes non-toxic Aβ oligomers, prevents fibril formation. | medchemexpress.comnih.gov |
| Synaptic Biology | Prevention of Aβ oligomer binding | Aβ-induced synaptic toxicity | Prevents loss of specific synaptic proteins by inhibiting oligomer binding to membranes. | nih.gov |
| Medical Imaging | F-18 labeled derivatives for PET | Early amyloid plaque formation | Acetylated F-18-scyllo-inositol shows significant brain accumulation and clearance. | snmjournals.org |
| Microbiology | Substrate for metabolic enzymes | Inositol catabolism in Bacillus subtilis | Used to characterize enzymes like scyllo-inositol dehydrogenase (iolX). | wikipedia.orguniprot.org |
Exploration of this compound in Non-Therapeutic Research Contexts
The utility of this compound extends beyond its potential therapeutic applications into fundamental biological research and as a tool in chemical biology. Its specific interactions and biological activities enable its use in a variety of non-therapeutic contexts.
In the field of chemical biology, derivatives of scyllo-inositol are synthesized to probe molecular interactions. For example, the creation of deoxy, fluoro, chloro, and methoxy (B1213986) substituted scyllo-inositol derivatives helps to explore the specific molecular details of the interaction between inositols and the Aβ42 peptide. researchgate.net These studies are crucial for understanding the structure-activity relationship and designing more potent inhibitors of protein aggregation.
This compound also serves as a reference compound in the screening and comparison of other potential amyloid assembly inhibitors. nih.gov Its known, albeit partial, efficacy and mechanism provide a benchmark against which new compounds, such as the polyphenol epigallocatechin gallate (EGCG) or the molecular tweezer CLR01, can be evaluated. nih.gov
Furthermore, research into the biosynthesis of scyllo-inositol has non-therapeutic implications for metabolic engineering. Genetically engineered strains of bacteria like Bacillus subtilis and Corynebacterium glutamicum have been developed to produce scyllo-inositol from more common sugars like myo-inositol, glucose, or sucrose. wikipedia.orgresearchgate.net This research, while potentially useful for producing the compound for therapeutic use, also advances the field of synthetic biology by creating novel metabolic pathways and demonstrating the potential of whole-cell factories for producing rare stereoisomers. researchgate.net
The compound is also used in basic neuroscience research to understand the physiological roles of different inositol isomers in the brain. nih.gov By observing the effects of administering this compound, researchers can gain insight into the regulation of neuronal and glial activity by inositols and their impact on neurotransmitter systems. nih.govtaylorandfrancis.com
Addressing Remaining Scientific Questions and Knowledge Gaps Regarding this compound's Mechanism of Action
Despite studies elucidating its primary functions, significant questions about the precise mechanism of action of this compound remain. The mechanism is often described as "unclear" or "not fully understood," highlighting critical knowledge gaps that future research must address. nih.govnih.govunicamp.brdrugbank.com
One major area of uncertainty is the exact nature of its interaction with Aβ oligomers. While it is known to bind to and stabilize these species, the specific binding site and the conformational changes induced in both the Aβ peptide and the inositol molecule are not fully characterized. medchemexpress.comnih.gov It has been proposed that this compound binds to the hydrophobic region of pathogenic proteins, but the atomic-level details of this interaction are yet to be resolved. medchemexpress.com Some studies have even suggested a complex dose-dependent behavior where scyllo-inositol might accelerate nucleation while interfering with fibril elongation. nih.gov
Another knowledge gap is its full spectrum of intracellular targets and off-target effects. While its effect on Aβ is the most studied, this compound is an isomer of myo-inositol, a crucial component of the phosphatidylinositol signaling pathway. wikipedia.orgnih.gov It is known that this compound does not interfere with the synthesis of phosphatidylinositol lipids from myo-inositol, but its broader effects on inositol-dependent signaling cascades are not completely mapped. wikipedia.org Understanding how this compound influences these pathways is essential for a comprehensive view of its biological activity.
Finally, the relationship between this compound brain concentration and its biological effects needs further clarification. While it can cross the blood-brain barrier, the precise mechanisms governing its transport and distribution within different brain regions are still under investigation. medchemexpress.comhawaii.edu Elucidating these details is key to understanding the link between administration and the observed physiological outcomes.
Table 2: Unresolved Questions Regarding this compound's Mechanism
| Research Question | Current Understanding | Knowledge Gap | Future Research Direction | Citations |
|---|---|---|---|---|
| Aβ Interaction | Binds and stabilizes Aβ oligomers, inhibiting fibril formation. | Precise binding site and conformational changes are unknown. Complex dose-response observed. | High-resolution structural studies (e.g., cryo-EM, NMR); detailed kinetic analysis of aggregation. | medchemexpress.comnih.gov |
| Intracellular Targets | Primarily targets Aβ aggregation; does not disrupt phosphatidylinositol synthesis from myo-inositol. | Full range of effects on other inositol-dependent signaling pathways is not well understood. | Proteomic and metabolomic studies to identify all binding partners and affected pathways. | wikipedia.orgnih.gov |
| Cellular Clearance | Promotes lysosome- and proteasome-mediated degradation pathways. | The specific mechanisms by which it activates these clearance pathways are not fully detailed. | Investigation of signaling pathways (e.g., autophagy) following this compound treatment. | medchemexpress.com |
| Pharmacokinetics | Crosses the blood-brain barrier. | Mechanisms of transport across the BBB and distribution within the CNS are not fully characterized. | Advanced in vivo imaging and pharmacokinetic modeling studies. | medchemexpress.comhawaii.edu |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
